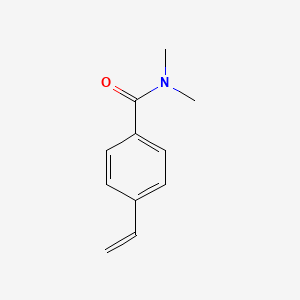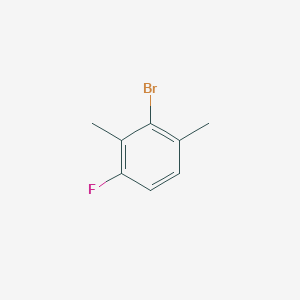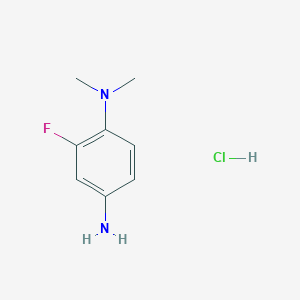![molecular formula C18H15NO B3120677 2-([1,1'-Biphenyl]-2-yloxy)aniline CAS No. 2688-92-8](/img/structure/B3120677.png)
2-([1,1'-Biphenyl]-2-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-([1,1’-Biphenyl]-2-yloxy)aniline” is a compound that contains an aniline group and a biphenyl group . Anilines are fundamental motifs in various chemical contexts, and are widely used in the industrial production of fine chemicals, polymers, agrochemicals, and pharmaceuticals . Biphenyl is an organic compound that forms colorless crystals .
Synthesis Analysis
The synthesis of anilines often involves the primary amination of C–H bonds in electron-rich arenes . A recent development for the synthesis of anilines uses a site-directed C–C bond primary amination of simple and readily available alkylarenes or benzyl alcohols for the direct and efficient preparation of anilines . This chemistry involves a novel C–C bond transformation .Molecular Structure Analysis
Anilines are aromatic compounds, which means they have a ring structure that allows for the delocalization of electrons . The biphenyl group in “2-([1,1’-Biphenyl]-2-yloxy)aniline” consists of two connected phenyl rings .Physical And Chemical Properties Analysis
Anilines are typically colorless and oily liquids that darken upon exposure to air and light . They are slightly soluble in water and miscible with alcohol, benzene, chloroform, carbon tetrachloride, and acetone .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- The compound 2-([1,1'-Biphenyl]-2-yloxy)aniline is involved in the synthesis of substituted 2-aminobiphenyls through radical arylation reactions, with dioxygen from air being used as an oxidant. This process is noted for its high ortho:meta regioselectivity, especially for anilines with a donor substituent in the para position, and is applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Material Science and Electrochemistry
- A novel class of color-tunable emitting amorphous molecular materials with bipolar characteristics, including compounds similar to this compound, have been designed. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures. They are effective as emitting materials in organic electroluminescent devices and as host materials for emissive dopants, allowing for color tuning and improved performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Corrosion Inhibition
- Certain derivatives of this compound, such as thiophene Schiff bases, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. Their efficacy increases with the concentration and their adsorption on the steel surface follows Langmuir’s isotherm, indicating a strong interaction and potential for protective coatings (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Pharmaceutical Research
- Although the request was to exclude drug-related information, it's worth noting that biphenyl compounds, including structures similar to this compound, are important in clinical settings for treating conditions such as hypertension and inflammation. They are also under development for various pharmaceutical applications (Kwong et al., 2017).
Analytical Chemistry
- Compounds related to this compound are utilized in the development of chemosensors. For instance, derivatives integrated with anthracene/pyrene have been synthesized and demonstrated high selectivity and sensitivity towards Al3+ ions in aqueous solutions. These chemosensors are applicable for imaging intracellular Al3+ ions in living cells using confocal fluorescence microscopy, indicating their potential in bio-analytical applications (Shree et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of anilines could involve the development of more efficient and environmentally friendly methods for their synthesis . For instance, the use of O2 as an environmentally benign oxidant has been demonstrated, and studies on model compounds suggest that this method may also be used for the depolymerization of lignin .
Eigenschaften
IUPAC Name |
2-(2-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXVLJIIPGSHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

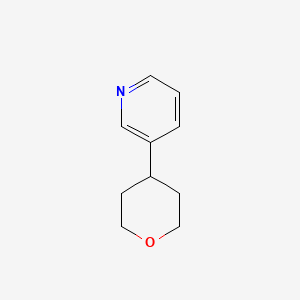
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)
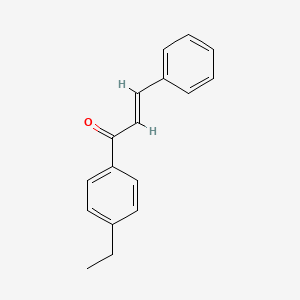
![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

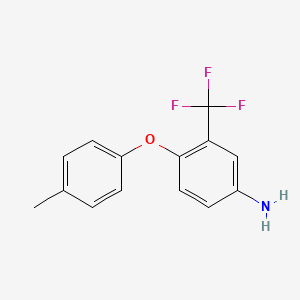

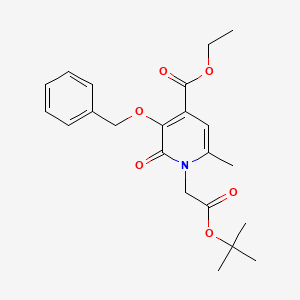

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)

